2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
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Description
The compound “2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, a piperazine ring, a pyrano ring, and a pyridine ring. These structural features suggest that this compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the pyrimidine, piperazine, pyrano, and pyridine rings, as well as the introduction of the dimethyl, dihydro, and carbonitrile groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex, with multiple rings and functional groups. The presence of a pyrimidine ring, a piperazine ring, a pyrano ring, and a pyridine ring suggests that this compound might have interesting electronic and steric properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups and rings in its structure. For example, the pyrimidine and pyridine rings might undergo electrophilic aromatic substitution reactions, while the piperazine ring might undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and functional groups could affect its solubility, stability, and reactivity .Future Directions
Properties
IUPAC Name |
2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-13-14(2)21-12-22-18(13)24-4-6-25(7-5-24)19-15(10-20)9-16-11-26-8-3-17(16)23-19/h9,12H,3-8,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGNRDOZBVHIES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=C(C=C4COCCC4=N3)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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